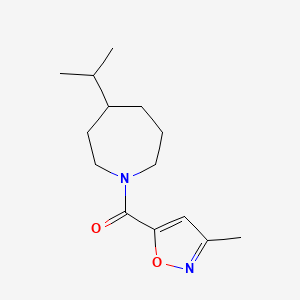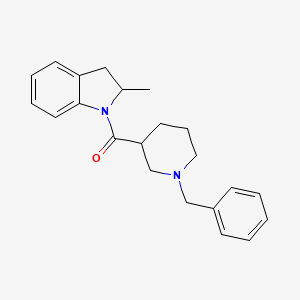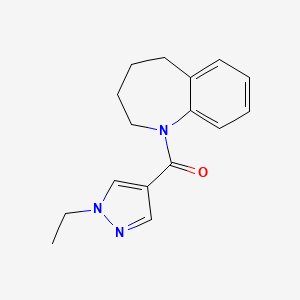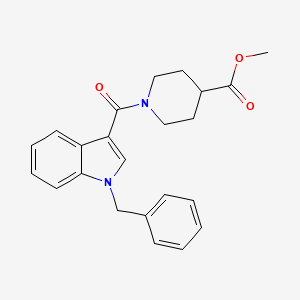
1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea, also known as THN-α or 6-hydroxy-1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid ethyl ester, is a chemical compound that has gained increasing attention in scientific research due to its potential therapeutic properties. This molecule is a derivative of β-carbolines, which are naturally occurring alkaloids found in plants and animals. THN-α has been shown to have neuroprotective, anti-inflammatory, and antioxidant effects, making it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
The exact mechanism of action of 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα is not fully understood, but it is thought to involve several pathways in the brain. 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα also activates the Nrf2 pathway, which regulates the expression of antioxidant enzymes that protect cells from oxidative stress. Additionally, 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and GABA, which are involved in mood regulation and cognitive function.
Biochemical and Physiological Effects
1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα has been shown to have several biochemical and physiological effects in the body. Studies have shown that 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα can increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. Additionally, 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα has been shown to increase the levels of BDNF, which promotes the growth and survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα has several advantages for lab experiments, including its neuroprotective and anti-inflammatory properties, which make it a useful tool for studying neurological disorders. However, 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Additionally, 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα is difficult and time-consuming to synthesize, making it challenging to produce in large quantities for experiments.
Orientations Futures
There are several future directions for research on 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα. One area of interest is the development of novel synthetic methods to produce 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα more efficiently and in larger quantities. Another area of interest is the investigation of 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα's potential therapeutic applications in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα and its effects on neurotransmitter systems in the brain.
Méthodes De Synthèse
1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα can be synthesized using a multistep process starting from tryptophan, an amino acid found in many proteins. The synthesis involves several chemical reactions, including condensation, reduction, and cyclization, to produce the final product. The process is time-consuming and requires specialized equipment and expertise, making it challenging to produce 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα in large quantities.
Applications De Recherche Scientifique
1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke. Studies have shown that 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα can protect neurons from oxidative stress, reduce inflammation, and improve cognitive function in animal models of these diseases. Additionally, 1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)ureaα has been shown to have anti-anxiety and anti-depressant effects, making it a potential treatment for mood disorders.
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-16(9-10-17)14(18)15-13-8-4-6-11-5-2-3-7-12(11)13/h4,6,8,17H,2-3,5,7,9-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJINLMXPHIOYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)NC1=CC=CC2=C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-1-methyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Aminopyrazin-2-yl)-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7563122.png)
![N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7563128.png)
![N-[2-(3-methoxyphenyl)-2-pyrrolidin-1-ylethyl]methanesulfonamide](/img/structure/B7563131.png)
![3-Propan-2-yl-5-[1-(4-pyridin-3-ylsulfonylpiperazin-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7563137.png)

![[4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate](/img/structure/B7563146.png)
![methyl 6-methyl-2-oxo-4-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B7563147.png)

![Cyclopropyl-[2-methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7563161.png)


![3-(difluoromethoxy)-5-methyl-N-[6-(3-oxopiperazin-1-yl)pyridin-3-yl]thiophene-2-carboxamide](/img/structure/B7563196.png)
![1-[4-(1,3-Thiazolidin-3-ylsulfonyl)phenyl]ethanone](/img/structure/B7563205.png)